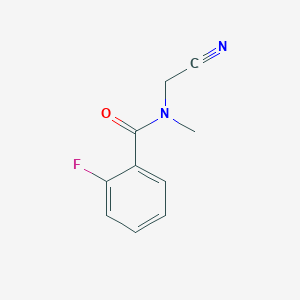
5-Chloro-3H-1,2-benzodithiol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3H-1,2-benzodithiol-3-one is a heterocyclic compound with the molecular formula C7H4ClOS2 It is a derivative of 1,2-benzodithiol-3-one, where a chlorine atom is substituted at the 5th position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3H-1,2-benzodithiol-3-one typically involves the chlorination of 1,2-benzodithiol-3-one. One common method is the reaction of 1,2-benzodithiol-3-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent over-chlorination and to ensure the selective substitution at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3H-1,2-benzodithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LiAlH4, NaBH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted benzodithiol derivatives.
Applications De Recherche Scientifique
5-Chloro-3H-1,2-benzodithiol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a sulfur-transferring agent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3H-1,2-benzodithiol-3-one involves its ability to interact with various molecular targets and pathways. The compound can act as a sulfur donor, facilitating the formation of sulfur-containing bonds in biological and chemical systems. Its reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical reactions, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzodithiol-3-one: The parent compound without the chlorine substitution.
5-Bromo-3H-1,2-benzodithiol-3-one: A similar compound with a bromine atom instead of chlorine.
3H-1,2-Benzodithiol-3-one 1,1-dioxide:
Uniqueness
5-Chloro-3H-1,2-benzodithiol-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. The chlorine substitution can influence the compound’s electronic structure, making it more reactive towards certain nucleophiles and electrophiles compared to its non-chlorinated analogs.
Propriétés
| 138553-26-1 | |
Formule moléculaire |
C7H3ClOS2 |
Poids moléculaire |
202.7 g/mol |
Nom IUPAC |
5-chloro-1,2-benzodithiol-3-one |
InChI |
InChI=1S/C7H3ClOS2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
Clé InChI |
CPGSEUYINMZOAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





